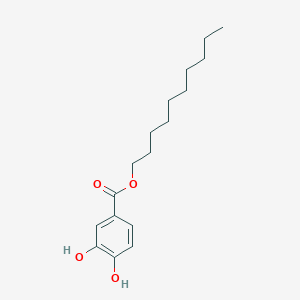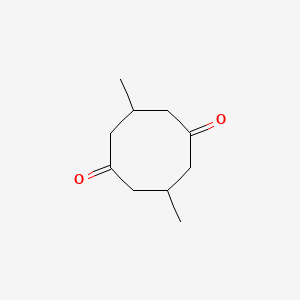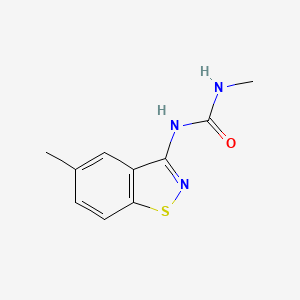
Urea, N-methyl-N'-(5-methyl-1,2-benzisothiazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazolinones. This compound is known for its unique structure, which includes a urea moiety and a benzisothiazole ring. It has various applications in different fields due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of N-methylurea with 5-methyl-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反应分析
Types of Reactions
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzisothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes in microorganisms, leading to their death. The exact pathways involved depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
Methylisothiazolinone: Another isothiazolinone used as a biocide in various products.
Uniqueness
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is unique due to its combination of a urea moiety and a benzisothiazole ring. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from industrial preservatives to potential therapeutic agents.
属性
CAS 编号 |
105777-85-3 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC 名称 |
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-7(5-6)9(13-15-8)12-10(14)11-2/h3-5H,1-2H3,(H2,11,12,13,14) |
InChI 键 |
KFYMEKSEMPSBIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
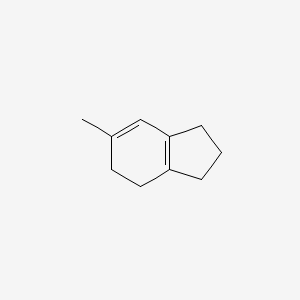

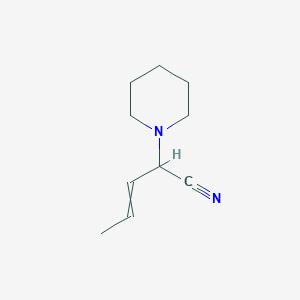

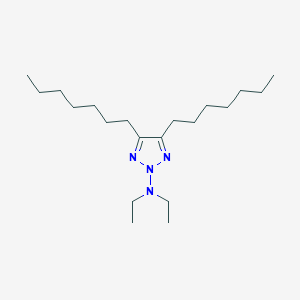

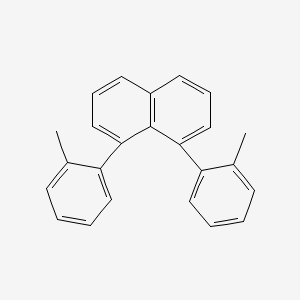
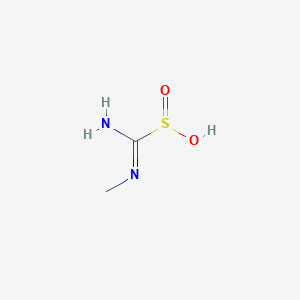
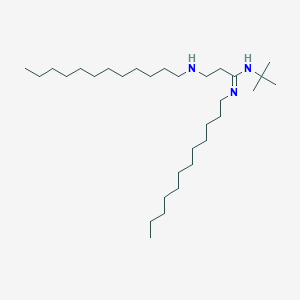
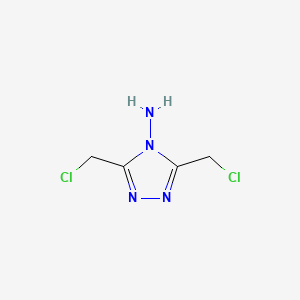
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
